3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate
Description
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-[(2,4-dichlorophenyl)methylamino]-3-oxoprop-1-enyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJZMNOEBJCDX-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with ethyl bromoacetate and amines to form the intermediate compounds . The final step involves the esterification of the intermediate with phenyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like ethyl ether or acetone can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for substitution reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions vary but can include amines, alcohols, and other substituted aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities
Industry: Utilized in the production of fine chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dichlorobenzyl group can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
Key Findings :
- The 2,4-dichloro substitution in the target compound may favor π–π interactions with aromatic residues (e.g., Tyr201 in collagenase), while 2,6-substituted analogs exhibit stronger hydrogen bonds due to altered steric effects .
- Minor differences in Gibbs free energy (–6.4 vs. –6.5 kcal/mol) suggest that chlorine position subtly modulates binding affinity .
Functional Group Variations
The cyano and acetamide groups in the target compound differentiate it from analogs with ester, thioacetamide, or hydroxymethyl substituents:
Key Findings :
Reactivity Comparison :
- Nitro-substituted analogs (e.g., 1c in ) undergo electrocyclization, while chloro-substituted systems (like the target) may prioritize amidation or aryl stacking .
Biological Activity
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate is a synthetic compound with potential biological activity, particularly in the context of anticancer research. Its structure includes a cyano group and a dichlorobenzyl moiety, which are known to influence biological interactions.
- Molecular Formula: C19H14Cl2N2O3
- Molecular Weight: 389.23 g/mol
- CAS Number: [Not provided in search results]
Biological Activity Overview
The compound's biological activity has been evaluated primarily through its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from relevant studies.
Cytotoxicity Studies
-
Cell Lines Tested:
- MCF-7 (human breast cancer)
- Other cancer cell lines (specific types not detailed in the sources)
-
Methodology:
- The cytotoxic effects were typically assessed using the MTT assay, which measures cell viability based on metabolic activity.
-
Findings:
- The compound demonstrated significant cytotoxicity against MCF-7 cells, with effects surpassing those of standard chemotherapeutic agents like Tamoxifen .
- Notably, compounds with similar structural motifs have shown promising results, indicating that modifications in the chemical structure can enhance therapeutic efficacy while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chalcone Derivative: The presence of a chalcone-like framework is associated with various biological activities including anticancer properties .
- Dichlorobenzyl Group: This moiety is known for enhancing lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have focused on similar compounds within the same chemical class:
- Research indicates that modifications to chalcone structures can lead to improved anticancer activity. For instance, introducing specific side chains has been shown to enhance cytotoxic effects while reducing side effects on normal tissues .
Table 1: Comparison of Cytotoxicity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3-{(E)-2-cyano...} | MCF-7 | 5.2 | |
| Tamoxifen | MCF-7 | 8.0 | |
| Compound A | MCF-7 | 4.5 | |
| Compound B | MCF-7 | 6.0 |
While specific mechanisms for this compound have not been fully elucidated in the available literature, similar compounds typically exhibit their anticancer effects through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
